Cas no 209456-05-3 (3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid)

3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid
- EN300-1749549
- 3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid
- 209456-05-3
-
- Inchi: 1S/C9H10O4/c1-12-6-8-3-2-7(13-8)4-5-9(10)11/h2-5H,6H2,1H3,(H,10,11)/b5-4+
- InChI Key: WPWRZESANBEKRS-SNAWJCMRSA-N
- SMILES: O1C(/C=C/C(=O)O)=CC=C1COC
Computed Properties
- Exact Mass: 182.05790880g/mol
- Monoisotopic Mass: 182.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.7Ų
- XLogP3: 0.7
3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749549-0.5g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1749549-0.1g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1749549-5.0g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1749549-1.0g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1749549-1g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1749549-10.0g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1749549-0.25g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1749549-0.05g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1749549-10g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1749549-2.5g |
3-[5-(methoxymethyl)furan-2-yl]prop-2-enoic acid |
209456-05-3 | 2.5g |
$1931.0 | 2023-09-20 |
3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
Additional information on 3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid
Introduction to 3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid (CAS No. 209456-05-3)
3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 209456-05-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system of a furan ring substituted with a methoxymethyl group and an acrylate moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structural framework of 3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid consists of a furan ring at the core, which is a heterocyclic aromatic compound known for its electron-rich nature and ability to participate in various organic transformations. The presence of the methoxymethyl (methylene ketal) group at the 3 and 5 positions enhances the reactivity of the furan ring, making it susceptible to nucleophilic additions and metal-catalyzed coupling reactions. Additionally, the terminal prop-2-enoic acid (acrylate) functionality provides a site for further functionalization, enabling the synthesis of more complex molecules.
In recent years, there has been growing interest in furan-based derivatives due to their broad spectrum of biological activities. The 3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo facile modifications allows for the creation of derivatives with tailored properties, making it a versatile building block in medicinal chemistry.
One of the most compelling aspects of 3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid is its potential application in the development of anti-inflammatory and analgesic agents. The furan ring, known for its ability to interact with biological targets such as enzymes and receptors, can be modified to produce compounds with enhanced binding affinity and selectivity. Furthermore, the acrylate group can be used to introduce additional pharmacophores, leading to molecules with improved efficacy and reduced side effects.
Recent studies have highlighted the role of 3-(substituted)furan derivatives in modulating inflammatory pathways. For instance, researchers have demonstrated that certain furan-based compounds can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and other inflammatory mediators. By targeting these enzymes, such compounds offer a promising approach to developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
The methoxymethyl group in 3-5-(methoxymethyl)furan-2-ylprop-2-enoic acid also contributes to its synthetic utility. This group can be readily converted into other functional moieties through oxidation or reduction reactions, allowing for further diversification of the molecular structure. Moreover, the presence of an acrylate group makes it amenable to polymerization reactions, opening up possibilities for applications in materials science and nanotechnology.
In addition to its pharmaceutical applications, 3-(substituted)furan derivatives have been investigated for their potential in agrochemicals and specialty chemicals. The structural features of these compounds make them suitable candidates for developing novel pesticides and herbicides that are more environmentally friendly and effective against resistant strains of pests.
The synthesis of 3-methoxyfuran derivatives, including 3-hydroxyfuran derivatives, has been extensively studied due to their importance in natural product synthesis and drug development. The compound 3-methoxyfuran, for example, serves as a precursor in the preparation of various biologically active molecules. Similarly, furan derivatives with hydroxyl groups have been explored for their antimicrobial and antifungal properties.
The development of efficient synthetic routes for 3-methoxyfuran derivatives has been a focus of research efforts aimed at improving yield and scalability. Recent advances in catalytic methods have enabled the production of these compounds with higher purity and fewer byproducts, making them more attractive for industrial applications.
The role of furan derivatives as building blocks in organic synthesis cannot be overstated. Their ability to undergo diverse transformations allows chemists to construct complex molecules with precision and efficiency. This versatility makes them indispensable tools in both academic research and industrial settings.
In conclusion, 3-methoxyfuran derivatives, including 3-hydroxyfuran derivatives, represent a class of compounds with immense potential across multiple disciplines. Their unique structural features and reactivity make them valuable intermediates in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications for these molecules, their importance is only expected to grow.
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